molecular formula C17H27NO B329826 N-(2,6-diethylphenyl)heptanamide

N-(2,6-diethylphenyl)heptanamide

Cat. No.: B329826
M. Wt: 261.4 g/mol
InChI Key: MHBPTIDDOJZTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Diethylphenyl)heptanamide is an organic compound characterized by a heptanamide backbone substituted with a 2,6-diethylphenyl group. Its molecular structure consists of a seven-carbon aliphatic chain (heptanamide) linked via an amide bond to an aromatic ring bearing two ethyl groups at the ortho positions (positions 2 and 6). This structural configuration imparts distinct physicochemical properties, such as moderate lipophilicity due to the alkyl chain and steric bulk from the diethylphenyl moiety.

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)heptanamide

InChI

InChI=1S/C17H27NO/c1-4-7-8-9-13-16(19)18-17-14(5-2)11-10-12-15(17)6-3/h10-12H,4-9,13H2,1-3H3,(H,18,19)

InChI Key

MHBPTIDDOJZTFY-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NC1=C(C=CC=C1CC)CC

Canonical SMILES

CCCCCCC(=O)NC1=C(C=CC=C1CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Pharmacopeial Forum (PF 43(1), 2017) highlights several structurally related acetamide derivatives, which serve as valuable comparators for understanding the unique features of N-(2,6-diethylphenyl)heptanamide. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name (from Evidence) Key Structural Features Functional Groups/Modifications Potential Implications
This compound Heptanamide chain, 2,6-diethylphenyl group Linear alkyl chain, no stereocenters High lipophilicity; possible membrane interaction
Compound e Acetamide backbone, 2,6-dimethylphenoxy group, amino/hydroxy substituents on hexan chain Multiple stereocenters (2S,3S,5S), hydroxyl, amino Enhanced target specificity (e.g., protease inhibition)
Compound f Formamido group replacing amino in Compound e Formamido, hydroxyl, dimethylphenoxy Altered metabolic stability or solubility
Compound g Acetamido group replacing amino in Compound e Acetamido, hydroxyl, dimethylphenoxy Improved pharmacokinetic profile
Compound h Oxazinan ring, benzyl/phenylethyl substituents Oxazinan (cyclic carbamate), dimethylphenoxy Conformational rigidity for receptor binding

Key Differences and Implications

Acyl Chain Length: this compound features a heptanamide chain, which is longer than the acetamide chains in Compounds e–h.

Aromatic Substitutions: The 2,6-diethylphenyl group in the target compound introduces greater steric hindrance compared to the 2,6-dimethylphenoxy groups in Compounds e–g. Ethyl groups may alter binding pocket interactions in biological targets, possibly reducing affinity but improving metabolic stability due to decreased oxidation susceptibility .

Functional Complexity: Compounds e–h exhibit advanced functionalization (e.g., amino, hydroxyl, formamido, oxazinan rings) and stereochemical complexity (multiple S-configured centers), which are absent in this compound. These features in the analogs suggest tailored applications in enzyme inhibition (e.g., HIV protease or thrombin inhibitors) or enhanced selectivity .

Conformational Flexibility: The oxazinan ring in Compound h imposes rigidity, which may optimize binding to structured active sites.

Research Findings and Hypotheses

  • Lipophilicity vs. Bioavailability : The heptanamide chain may position this compound as a candidate for transdermal or lipid-based delivery systems, though excessive hydrophobicity could limit oral absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.